1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid
Description
1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 3-methylthiophene-2-carbonyl group appended to the amino substituent on the cyclohexane ring. This compound combines the conformational flexibility of the cyclohexane scaffold with the aromatic and electronic properties of the thiophene moiety. The methyl group on the thiophene ring enhances steric bulk and may influence metabolic stability .
Properties
CAS No. |
652171-84-1 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-[(3-methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-8-18-10(9)11(15)14-13(12(16)17)6-3-2-4-7-13/h5,8H,2-4,6-7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
PNNSOECAQUQGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the condensation of 3-methylthiophene-2-carbonyl chloride with cyclohexane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid. For instance, derivatives of thiophene have shown promising antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The mechanism often involves inhibition of cell proliferation through apoptosis induction or cell cycle arrest .
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antibacterial activity. For example, substituted thiophenes have been reported to protect plants from bacterial infections, suggesting potential agricultural applications as antimicrobial agents . The carboxylic acid group enhances solubility and bioavailability, making these compounds effective in various formulations.
Case Study 1: Anticancer Screening
In a study involving a series of synthesized thiophene derivatives, several compounds demonstrated IC50 values in the low micromolar range against HCT-116 cells. The most active derivatives exhibited IC50 values as low as 1.9 μg/mL, indicating strong potential for further development as anticancer agents .
Case Study 2: Agricultural Applications
Another study focused on the use of thiophene derivatives as plant protectants. These compounds were evaluated for their effectiveness against common bacterial pathogens in crops. Results showed that certain derivatives significantly reduced bacterial growth, indicating their viability as natural pesticides .
Summary Table of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (μg/mL) | Target Organism |
|---|---|---|---|
| Anticancer | 1-[3-Methylthiophene-2-carbonyl] | 1.9 | HCT-116 |
| Anticancer | 1-[3-Methylthiophene-2-carbonyl] | 2.3 | MCF-7 |
| Antimicrobial | Thiophene derivative | Not specified | Various bacterial strains |
Mechanism of Action
The mechanism of action of 1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonyl and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues differing in substituents, stereochemistry, and pharmacological profiles. Data tables highlight key differences.
Substitution Patterns on the Cyclohexane Ring
Key Observations :
- Thiophene vs.
- Electron Effects : Fluorine and chlorine substituents increase polarity and influence solubility, whereas the Boc group prioritizes synthetic utility over bioactivity.
Heterocyclic and Aromatic Modifications
Key Observations :
- Thiophene vs.
- Bulky Substituents : The cyclooctapyridine derivative’s large substituents may improve receptor binding but reduce solubility.
Stereochemical and Conformational Effects
Key Observations :
- Cis vs. Trans Isomers: Cis-hydroxy derivatives exhibit higher solubility, while trans-amino configurations may restrict conformational mobility.
- Cyclohexane Chair Conformation : The target compound’s chair conformation likely optimizes spatial arrangement for target engagement.
Pharmacological and Physicochemical Profiles
Physicochemical Properties
| Property | Target Compound | 1-[(2-Fluorophenyl)amino] Analogue | Boc-Protected Derivative |
|---|---|---|---|
| LogP (Estimated) | ~2.5 (moderate lipophilicity) | ~1.8 (lower due to fluorine) | ~3.2 (high due to Boc group) |
| Solubility (aq.) | Moderate | High | Low |
| Hydrogen-Bond Acceptors | 4 (amide, carboxylic acid) | 5 (additional F) | 5 (Boc carbonyl) |
Biological Activity
1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane backbone with a carboxylic acid group and an amino group linked to a 3-methylthiophene-2-carbonyl moiety. Its chemical formula is .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Effects : Compounds in the thiophene class have shown notable antibacterial properties, suggesting potential applications in treating bacterial infections .
- Cytotoxicity : Related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
The biological activities of 1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit fatty acid synthase (FAS), which is crucial in lipid metabolism and cancer progression .
- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways, particularly caspase 3, leading to cell cycle arrest .
Study 1: Antibacterial Activity
A study on substituted thiophenecarboxamides demonstrated that compounds with similar structures exhibited significant antibacterial effects against various strains. The mechanism involved disruption of bacterial cell wall synthesis and function .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro testing of related compounds showed that they could induce cell cycle arrest and apoptosis in liver cancer cell lines such as HepG2. The most effective compounds led to a marked increase in caspase 3 activity, indicating a robust apoptotic response .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 15 | Caspase activation |
| Compound B | Huh7 | 10 | Cell cycle arrest |
| Compound C | Hep3B | 12 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
